molecular formula C18H22N4OS B2422175 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1396686-83-1

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2422175
CAS No.: 1396686-83-1
M. Wt: 342.46
InChI Key: FZWDFWQXVLUVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylpyrimidine group and a phenylthio group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methylpyrimidine: The piperazine ring is then reacted with 6-methylpyrimidine under nucleophilic substitution conditions to introduce the methylpyrimidine group.

    Thioether Formation: The final step involves the reaction of the substituted piperazine with phenylthiol in the presence of a suitable base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the carbonyl group.

    1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-15-13-17(20-14-19-15)21-8-10-22(11-9-21)18(23)7-12-24-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDFWQXVLUVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.